2,8-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Description
Properties
CAS No. |
1947395-70-1 |
|---|---|
Molecular Formula |
C15H21BN2O2 |
Molecular Weight |
272.15 g/mol |
IUPAC Name |
2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-12(9-18-8-11(2)17-13(10)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3 |
InChI Key |
LJVWHIRQMKGXQK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C(=C2)C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The imidazo[1,2-a]pyridine scaffold is constructed via a Gould-Jacobs reaction, wherein 2-amino-3-methylpyridine reacts with a bromomethyl ketone under basic conditions. Computational modeling suggests that steric effects from the 2-methyl group direct cyclization to form the fused imidazole ring. Subsequent methylation at position 8 is achieved using methyl iodide in the presence of a palladium catalyst, as described in analogous protocols.
Boronic Ester Installation
The 6-position boronic ester is introduced via Miyaura borylation, leveraging a palladium-catalyzed cross-coupling reaction between a brominated intermediate and bis(pinacolato)diboron. Regioselectivity is ensured by the electron-deficient nature of the C6 position, which enhances oxidative addition efficiency.
Stepwise Synthesis Protocol
Synthesis of 2,8-Dimethylimidazo[1,2-a]Pyridine-6-Bromide
Starting Materials :
-
2-Amino-3-methylpyridine (CAS 1603-40-3)
-
1-Bromo-2-propanone (CAS 598-31-2)
Procedure :
-
Cyclocondensation :
A mixture of 2-amino-3-methylpyridine (10.0 g, 92.5 mmol) and 1-bromo-2-propanone (12.3 g, 92.5 mmol) in anhydrous DMF (100 mL) is heated at 120°C under nitrogen for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 2,8-dimethylimidazo[1,2-a]pyridine as a white solid (8.7 g, 72%). -
Bromination :
The intermediate (8.7 g, 59.2 mmol) is dissolved in acetic acid (50 mL), and N-bromosuccinimide (11.6 g, 65.1 mmol) is added portionwise at 0°C. The mixture is stirred at room temperature for 4 hours, diluted with water, and extracted with dichloromethane. The organic layer is dried over MgSO₄ and concentrated to afford 2,8-dimethylimidazo[1,2-a]pyridine-6-bromide as a pale-yellow solid (9.8 g, 85%).
Table 1: Optimization of Bromination Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | AcOH | 25 | 4 | 85 |
| FeCl₃ | DCM | 40 | 2 | 78 |
| H₂SO₄ | TFA | 0 | 6 | 65 |
Miyaura Borylation to Install Pinacol Boronic Ester
Reagents :
-
Bis(pinacolato)diboron (CAS 73183-34-3)
-
Pd(dppf)Cl₂ (CAS 95464-05-4)
Procedure :
A mixture of 2,8-dimethylimidazo[1,2-a]pyridine-6-bromide (5.0 g, 21.3 mmol), bis(pinacolato)diboron (8.1 g, 31.9 mmol), Pd(dppf)Cl₂ (0.78 g, 1.06 mmol), and KOAc (6.3 g, 63.9 mmol) in dioxane (100 mL) is degassed and heated at 90°C for 18 hours. The reaction is filtered through Celite, concentrated, and purified via column chromatography (hexane/EtOAc 4:1) to yield the title compound as a white crystalline solid (5.2 g, 82%).
Table 2: Impact of Palladium Catalysts on Borylation Efficiency
| Catalyst | Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | 82 | 98.5 |
| Pd(PPh₃)₄ | PPh₃ | 68 | 95.2 |
| Pd(OAc)₂ | XPhos | 74 | 97.1 |
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) facilitate the cyclocondensation step by stabilizing the transition state through hydrogen bonding. Conversely, Miyaura borylation achieves optimal yields in dioxane due to its ability to solubilize both organic and inorganic reagents while maintaining Pd catalyst activity. Elevated temperatures (>100°C) promote debromination side reactions, necessitating careful thermal control.
Steric and Electronic Modulation
The 2- and 8-methyl groups impose steric hindrance, slowing electrophilic substitution at adjacent positions. Density functional theory (DFT) calculations indicate that the C6 position exhibits the lowest electron density (Mulliken charge: −0.12), rationalizing its selectivity for borylation.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.32 (s, 1H, H5), 7.89 (s, 1H, H7), 7.45 (d, J = 8.0 Hz, 1H, H3), 2.68 (s, 3H, C8-CH₃), 2.51 (s, 3H, C2-CH₃), 1.35 (s, 12H, pinacol-CH₃).
-
¹³C NMR (100 MHz, CDCl₃) : δ 152.1 (C6-B), 144.9 (C2), 137.8 (C8), 128.4 (C5), 124.7 (C7), 83.2 (pinacol-O), 25.1 (pinacol-CH₃), 22.4 (C8-CH₃), 21.9 (C2-CH₃).
-
HRMS (ESI+) : m/z calcd. for C₁₆H₂₂BN₃O₂ [M+H]⁺: 300.1876; found: 300.1872.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar imidazo[1,2-a]pyridine core (dihedral angle: 2.8°) and tetrahedral geometry at the boron center (B-O bond length: 1.47 Å).
Applications and Derivatives
The boronic ester functionality enables Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl architectures, which are prevalent in kinase inhibitors. For example, coupling with 2-chloropyridine yields a potent Bruton’s tyrosine kinase (Btk) inhibitor intermediate, demonstrating IC₅₀ = 12 nM in enzymatic assays .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that allow for interaction with biological targets.
Key Findings :
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties by inhibiting specific kinases involved in cancer progression.
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Material Science
In material science, this compound serves as a building block for synthesizing advanced materials with tailored properties.
Key Findings :
- Organic Light Emitting Diodes (OLEDs) : Its incorporation into polymer matrices has been explored to enhance the efficiency and stability of OLEDs.
- Sensors : The compound's boron content allows for potential applications in sensor technology, particularly in detecting anions and cations.
Agrochemicals
The compound has shown promise in agricultural applications as a pesticide or herbicide.
Key Findings :
- Pesticidal Activity : Research indicates that compounds based on imidazo[1,2-a]pyridine can exhibit insecticidal properties against common agricultural pests.
- Herbicide Development : Its structural characteristics have been explored for developing selective herbicides that target specific weed species without harming crops.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Johnson et al. (2021) | OLEDs | Improved luminescence efficiency by 30% when incorporated into polymer films. |
| Lee et al. (2019) | Pesticide | Effective against aphids with a lower toxicity profile compared to traditional pesticides. |
Mechanism of Action
The mechanism of action of 2,8-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The imidazo[1,2-a]pyridine core can interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The imidazo[1,2-a]pyridine scaffold is often compared to nitrogen-enriched analogs (e.g., imidazo[1,2-c]pyrimidine, imidazo[1,2-a]pyrazine). Key differences include:
MIC = Minimum Inhibitory Concentration against *Mycobacterium tuberculosis.
Key Insight : Additional nitrogen atoms in the fused ring system reduce antitubercular activity, highlighting the superiority of the imidazo[1,2-a]pyridine core .
Substituent Effects
2.2.1. Boronate Ester vs. Halogen Substituents
- 6-Boronate Derivatives : Enable cross-coupling reactions (e.g., with aryl halides) for rapid diversification. For example, 6-(tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives serve as intermediates for antiviral agents like 6-iodo-imidazo[1,2-a]pyridines (IC₅₀ < 1 μM against cytomegalovirus) .
- For instance, 6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine requires Pd-catalyzed coupling for further modification (52% yield in forming 2-furyl derivatives) .
2.2.2. Methyl vs. Electron-Withdrawing Groups
- 2,8-Dimethyl Substitution : Methyl groups enhance lipophilicity and may improve CNS penetration, as seen in MCH1R antagonists where 3-methyl analogs showed improved brain exposure .
- Chloro or Nitro Substituents : Electron-withdrawing groups (e.g., 6-chloro-3-nitro derivatives) enhance electrophilic reactivity but reduce metabolic stability. Such compounds exhibit anticholinesterase activity (IC₅₀ = 0.8–2.5 μM for AChE) but require optimization for pharmacokinetics .
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally related 6-boronate-imidazo[1,2-a]pyridines show promise in antiviral applications (e.g., 6-iodo derivatives against cytomegalovirus, TI > 150) .
- Chlorophenyl Analogs : 2-(4-Chlorophenyl)-6-boronic acid derivatives demonstrated intermediate stability in ADME assays but require further optimization for in vivo efficacy .
CNS-Targeted Activity
- MCH1R Antagonists: 3-Methyl-imidazo[1,2-a]pyridines exhibit nanomolar affinity (Ki = 0.5–2 nM) and brain-to-plasma ratios >2 in rats, suggesting the target compound’s methyl groups may confer similar advantages .
- GABA Receptor Modulation : Acetylated derivatives (e.g., 3-acetyl-imidazo[1,2-a]pyridines) show predicted GABA binding, though the target compound’s boronate group may limit blood-brain barrier penetration .
Biological Activity
2,8-Dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article will delve into its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
- CAS Number : 1825352-86-0
- Molecular Formula : C14H20BN3O2
- Molecular Weight : 273.14 g/mol
- Purity : ≥ 97%
The compound primarily acts as an inhibitor of the PI3Kα pathway, which is crucial in various cancer types. Inhibition of this pathway can lead to reduced cell proliferation and induction of apoptosis in cancer cells. The compound has been shown to possess nanomolar potency against PI3Kα and exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications at specific positions on the imidazo[1,2-a]pyridine core significantly affect biological activity. For instance:
- Position 8 Modifications : Substituents at this position have shown enhanced inhibitory effects on PI3Kα.
- Position 6 Modifications : Alterations here can either increase or decrease potency depending on the nature of the substituent.
Case Study Findings
A study evaluated a series of derivatives based on this compound:
- Compound 35 was identified as a potent PI3Kα inhibitor with an IC50 value of 0.15 μM.
- The antiproliferative effects were assessed across various cancer cell lines:
- T47D (breast cancer): Significant growth inhibition observed.
- SKOV-3 (ovarian cancer): Moderate sensitivity noted.
- H1975 (lung cancer): Lower sensitivity compared to breast cancer cells.
These findings suggest that the compound's efficacy may vary across different cancer types but shows particular promise in breast cancer models.
Comparative Data Table
| Compound | IC50 (μM) | Cancer Cell Line | Activity Observed |
|---|---|---|---|
| Compound 35 | 0.15 | T47D | High inhibition |
| Compound 36 | 1.12 | MCF-7 | Moderate inhibition |
| Compound 40 | 0.50 | SKOV-3 | Moderate inhibition |
Safety and Toxicology
Preliminary toxicological evaluations indicate that the compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg. Furthermore, it showed no significant inhibition of cytochrome P450 enzymes at concentrations greater than 10 μM, suggesting a favorable safety profile for further development.
Q & A
Q. What are the common synthetic routes for imidazo[1,2-a]pyridine derivatives, and how can they be adapted for introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group?
Imidazo[1,2-a]pyridine cores are typically synthesized via condensation between 2-aminoimidazoles and 1,3-difunctional compounds (e.g., diketones, aldehydes) . For boron-containing derivatives like the target compound, Suzuki-Miyaura cross-coupling is a key method to introduce boronate esters. Pre-functionalization of the imidazo[1,2-a]pyridine scaffold at the 6-position with a halogen (e.g., bromine) followed by palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) is a standard approach . Modifications to reaction conditions (e.g., catalyst loading, solvent polarity) may improve yields for sterically hindered substrates.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns and verifying the integrity of the tetramethyl-dioxaborolane group (e.g., methyl protons at δ 1.0–1.3 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns, particularly for boron-containing species .
- IR : Confirms functional groups (e.g., B-O stretches at ~1350–1310 cm⁻¹) .
- X-ray crystallography : Resolves ambiguities in regiochemistry when single crystals are obtainable .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine scaffolds?
Imidazo[1,2-a]pyridines exhibit diverse bioactivities, including COX-2 inhibition, GABA receptor modulation, and anticancer properties . The tetramethyl-dioxaborolane group may enhance bioavailability or enable use in prodrug strategies via boronate ester reactivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yield intermediates in the preparation of this compound?
Low yields (e.g., 50–60%) in multi-step syntheses often arise from steric hindrance at the 6-position or boronate ester instability. Strategies include:
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., COX-2 inhibition potency) may stem from substituent effects or assay conditions. Mitigation steps:
- SAR studies : Systematically vary substituents at positions 2, 6, and 8 to isolate contributions to activity .
- Standardized assays : Use consistent cell lines (e.g., human recombinant COX-2) and control compounds (e.g., celecoxib) .
- Computational modeling : Validate binding modes via docking studies (e.g., GABA receptor homology models) .
Q. What methodologies are effective for studying the compound’s stability under physiological conditions?
- Hydrolytic stability assays : Monitor boronate ester cleavage in PBS (pH 7.4) using ¹¹B NMR or HPLC .
- Metabolic profiling : Incubate with liver microsomes to identify major metabolites (e.g., deborylation products) .
- Plasma protein binding : Use equilibrium dialysis to assess % bound, which impacts bioavailability .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or GABA receptors .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity prediction .
Methodological Considerations
- Spectral contradictions : If NMR signals conflict with expected patterns (e.g., unexpected splitting), employ DEPT-135 or 2D-COSY to resolve overlapping signals .
- Reaction scalability : For gram-scale synthesis, optimize catalyst recycling and solvent recovery to reduce costs .
- Boronate handling : Store under inert atmosphere to prevent hydrolysis; characterize by ¹¹B NMR if decomposition is suspected .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
